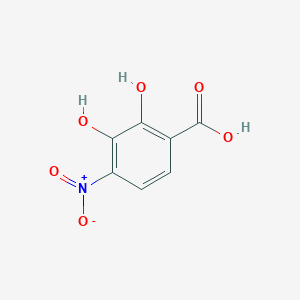

2,3-Dihydroxy-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOPFNISLLNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dihydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,3-Dihydroxy-4-nitrobenzoic acid. Due to the absence of a well-established, direct synthesis protocol in the current literature, this document outlines a method based on the direct nitration of 2,3-dihydroxybenzoic acid. The guide addresses the chemical principles of the reaction, including regioselectivity, and provides a detailed experimental protocol for the synthesis, purification, and characterization of the target compound. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for research and development purposes.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a catechol moiety, a carboxylic acid, and a nitro group, suggests its utility as a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the chelating potential of the adjacent hydroxyl groups, makes it an interesting candidate for various biological and chemical investigations. This guide details a feasible laboratory-scale synthesis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves the direct electrophilic nitration of commercially available 2,3-dihydroxybenzoic acid.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Regioselectivity Considerations

The directing effects of the substituents on the aromatic ring of 2,3-dihydroxybenzoic acid will influence the position of the incoming nitro group.

-

Hydroxyl (-OH) groups: These are strongly activating and ortho, para-directing.

-

Carboxylic acid (-COOH) group: This is a deactivating and meta-directing group.[1]

The two hydroxyl groups at positions 2 and 3 will strongly direct the electrophilic substitution to the ortho and para positions relative to them. The available positions are 4, 5, and 6. The carboxylic acid group will direct the substitution to the meta positions, which are 3 and 5.

Considering the combined influence of these groups, the nitration is expected to yield a mixture of isomers, primarily the 4-nitro, 5-nitro, and 6-nitro derivatives. The desired this compound is therefore expected to be one of the major products. Separation of these isomers is a critical step in obtaining the pure compound.

Experimental Protocols

The following protocols are proposed for the synthesis and purification of this compound.

Synthesis of this compound

This procedure is adapted from standard nitration methods for substituted benzoic acids.[2]

Materials and Equipment:

-

2,3-Dihydroxybenzoic acid

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in concentrated sulfuric acid at 0°C with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2,3-dihydroxybenzoic acid, maintaining the reaction temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any residual acid.

-

Dry the crude product in a desiccator.

Purification by Column Chromatography

Due to the likely formation of a mixture of isomers, purification by column chromatography is recommended.

Materials and Equipment:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate with a small amount of acetic acid)

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the chromatography column.

-

Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the sample onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Monitor the separation by collecting fractions and analyzing them using TLC.

-

Combine the fractions containing the desired product (as identified by TLC).

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Reactant and Expected Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2,3-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | Colorless solid[3] | 205[3] |

| This compound | C₇H₅NO₆ | 199.12 | Expected to be a yellow solid | Not available |

Table 2: Proposed Reaction Conditions

| Parameter | Value |

| Reaction Temperature | 0 - 10°C |

| Reaction Time | 1 - 2 hours |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 |

| Quenching Medium | Ice/Water |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: To determine the purity of the synthesized compound.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure. The expected spectra can be predicted based on the structure and comparison with the spectra of the starting material and related nitrobenzoic acids.[4][5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present (O-H, C=O, C-NO₂, Ar-H).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Experimental Workflow Diagram

Caption: A detailed workflow for the synthesis and purification of the target compound.

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and must be carefully controlled to avoid runaway reactions.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed and plausible approach for the synthesis of this compound. While the direct nitration of 2,3-dihydroxybenzoic acid is expected to yield a mixture of isomers, the outlined purification protocol using column chromatography should allow for the successful isolation of the desired product. The provided experimental details, data tables, and workflow diagrams are intended to facilitate the efforts of researchers in synthesizing this valuable chemical compound. Further optimization of reaction conditions may be necessary to improve the yield and regioselectivity of the nitration step.

References

- 1. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,3-Dihydroxybenzoic acid(303-38-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxy-4-nitrobenzoic Acid

Disclaimer: Detailed experimental data for 2,3-Dihydroxy-4-nitrobenzoic acid is limited in publicly accessible scientific literature and chemical databases. This guide provides predicted properties based on fundamental chemical principles and available data for structurally related compounds. The experimental protocols described are generalized procedures for aromatic nitration and should be adapted and optimized under controlled laboratory settings.

Introduction

This compound is an aromatic organic compound, a derivative of benzoic acid featuring two hydroxyl (-OH) groups, and a nitro (-NO₂) group as substituents on the benzene ring. The relative positions of these functional groups—a carboxylic acid at position 1, hydroxyl groups at positions 2 and 3, and a nitro group at position 4—dictate its chemical behavior, including its acidity, reactivity in electrophilic substitution, and potential biological activity. This document serves as a technical resource for researchers, chemists, and drug development professionals, summarizing its core chemical properties, proposing a synthetic pathway, and outlining analytical considerations.

Chemical and Physical Properties

Quantitative experimental data for this compound is scarce. The following tables summarize its calculated properties and the known experimental properties of its direct precursor, 2,3-Dihydroxybenzoic acid, for comparative purposes.

Table 1: Calculated and Predicted Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₇H₅NO₆ | Calculated |

| Molecular Weight | 199.12 g/mol | Calculated[1] |

| Appearance | Yellowish crystalline solid | Predicted (based on related nitroaromatics) |

| pKa | < 3 | Predicted (electron-withdrawing effect of -NO₂) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, acetone) | Predicted |

Table 2: Experimental Properties of Precursor Compound: 2,3-Dihydroxybenzoic Acid

| Property | Value | Source/Method |

| CAS Number | 303-38-8 | NIST WebBook[2] |

| Molecular Formula | C₇H₆O₄ | NIST WebBook[2] |

| Molecular Weight | 154.12 g/mol | NIST WebBook[2] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | ~205-207 °C (decomposes) | - |

| Biological Activity | Known antibacterial agent | ResearchGate[3] |

Chemical Reactivity and Structure-Activity Relationships

The reactivity of this compound is governed by the interplay of its four functional groups.

-

Carboxylic Acid Group (-COOH): This group is acidic and deactivates the aromatic ring towards electrophilic substitution, acting as a meta-director.

-

Hydroxyl Groups (-OH): The two adjacent hydroxyl groups are strongly activating and ortho, para-directing. Their presence significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, strongly deactivating the ring and acting as a meta-director.

The directing effects of these substituents are crucial for predicting the outcome of chemical reactions. In an electrophilic substitution reaction on the 2,3-dihydroxybenzoic acid precursor, the powerful activating and directing influence of the two hydroxyl groups will dominate, guiding the incoming electrophile.

References

Spectroscopic and Synthetic Data for 2,3-Dihydroxy-4-nitrobenzoic Acid: A Technical Overview

A comprehensive literature search for spectroscopic and synthetic data on 2,3-Dihydroxy-4-nitrobenzoic acid reveals a notable absence of specific experimental information for this particular isomer. While data for other isomers of dihydroxy-nitrobenzoic acid are available, detailed characterization for the 2,3-dihydroxy-4-nitro configuration is not presently accessible in surveyed scientific databases.

This technical guide, therefore, serves to highlight the current lack of available data and provides context by presenting information on closely related, well-characterized isomers. This comparative approach can offer valuable insights for researchers and drug development professionals interested in the physicochemical properties of this class of compounds.

Data Unavailability for this compound

Extensive searches for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data specific to this compound did not yield any published experimental results. Similarly, detailed experimental protocols for its synthesis are not readily found in the scientific literature. This suggests that this specific isomer may be a novel compound, has not been synthesized, or has not been fully characterized and reported.

Spectroscopic Data of Related Isomers

To provide a useful reference, the following tables summarize available spectroscopic data for the closely related isomers: 3-Hydroxy-4-nitrobenzoic acid and 2-Hydroxy-4-nitrobenzoic acid.

Table 1: Spectroscopic Data for 3-Hydroxy-4-nitrobenzoic Acid

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants are not detailed in the readily accessible literature. |

| IR Spectrum | Key functional group absorptions are expected for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-N (nitro group), and aromatic C-H and C=C stretching and bending vibrations. Specific peak positions from experimental data are not available in the searched literature. |

| Mass Spectrometry | The molecular weight is 183.12 g/mol . The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Table 2: Spectroscopic Data for 2-Hydroxy-4-nitrobenzoic Acid

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants are not detailed in the readily accessible literature. |

| IR Spectrum | Characteristic peaks would include those for O-H, C=O, C-N, and aromatic C-H and C=C vibrations. Specific experimental values are not available in the searched literature. |

| Mass Spectrometry | The molecular weight is 183.12 g/mol . The mass spectrum would display the molecular ion and fragmentation ions. |

Experimental Protocols for Synthesis of Related Isomers

The synthesis of nitro-substituted benzoic acids often involves the nitration of a corresponding precursor. Below are generalized experimental approaches that could be adapted for the synthesis of dihydroxy-nitrobenzoic acid isomers.

Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

A common method for the synthesis of 3-Hydroxy-4-nitrobenzoic acid involves the nitration of 3-hydroxybenzoic acid.

General Protocol:

-

Dissolve 3-hydroxybenzoic acid in a suitable solvent.

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like a dihydroxy-nitrobenzoic acid isomer would typically follow a logical workflow to confirm its structure and purity.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the NMR Analysis of 2,3-Dihydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,3-Dihydroxy-4-nitrobenzoic acid. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data, supported by experimental data from structurally analogous compounds. This document outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra and presents the predicted data in a clear, tabular format. Furthermore, it includes visual diagrams to illustrate the analytical workflow and the logical connections between the molecule's structure and its predicted NMR spectral features.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions were generated using established computational algorithms and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (very broad) | Singlet | 1H | Carboxylic acid (-COOH) |

| ~10.5 (broad) | Singlet | 1H | 2-OH or 3-OH |

| ~9.8 (broad) | Singlet | 1H | 2-OH or 3-OH |

| 7.95 | Doublet | 1H | H-6 |

| 7.15 | Doublet | 1H | H-5 |

Note: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on concentration, temperature, and solvent, and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168.0 | -COOH |

| ~150.0 | C-2 |

| ~145.0 | C-4 |

| ~140.0 | C-3 |

| ~125.0 | C-6 |

| ~120.0 | C-1 |

| ~115.0 | C-5 |

Experimental Protocols

This section details a standard methodology for the NMR analysis of this compound.

1. Sample Preparation

-

Weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve polar aromatic acids and to observe exchangeable protons. Other potential solvents include methanol-d₄ or acetone-d₆.

-

Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument Parameters (Example for a Bruker 500 MHz Spectrometer)

-

¹H NMR Spectroscopy:

-

Pulse Program: zg30 (or a similar pulse sequence with solvent suppression if needed)

-

Temperature: 298 K

-

Spectral Width (SW): 16 ppm (centered around 6 ppm)

-

Acquisition Time (AQ): ~2-3 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 16-64 (or more for dilute samples)

-

Receiver Gain (RG): Set automatically using rga command.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width (SW): 240 ppm (centered around 120 ppm)

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

3. Data Processing

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Mandatory Visualizations

The following diagrams illustrate the NMR analysis workflow and the structural assignment of the predicted NMR signals.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Solubility of 2,3-Dihydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dihydroxy-4-nitrobenzoic acid is an aromatic carboxylic acid with potential applications in various fields, including medicinal chemistry and materials science. Its molecular structure, featuring two hydroxyl groups and a nitro group on a benzoic acid scaffold, suggests a complex solubility profile influenced by factors such as solvent polarity, pH, and temperature. Understanding the solubility of this compound is paramount for its synthesis, purification, formulation, and biological activity assessment. This guide addresses the current knowledge gap regarding its solubility and provides a practical framework for its experimental determination.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is limited, the properties of related isomers and derivatives provide valuable context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes on Water Solubility |

| 2,3-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 204 | Moderately soluble |

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 229-231 | Insoluble (Calculated: 1.08 g/L)[1] |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 239-242 | 1 g dissolves in 2380 mL |

Comparative Solubility of Related Nitrobenzoic Acids

To provide a comparative framework, the following table summarizes the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in a range of common solvents. This data is derived from a study by Zhang et al. and can serve as a useful reference for selecting appropriate solvents for this compound.[2][3]

| Solvent | 3-Nitrobenzoic Acid Solubility (mole fraction, x) at 298.15 K (25°C) |

| Water | 0.00042 |

| Methanol | 0.128 |

| Ethanol | 0.103 |

| Acetonitrile | 0.089 |

| Dichloromethane | 0.0076 |

| Toluene | 0.0021 |

| Ethyl Acetate | 0.095 |

Note: The original data was likely presented in a different format and has been collated here for comparative purposes. The study mentioned that the solubility of these compounds increases with temperature.[2][3]

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several key factors:

-

Solvent Polarity: The presence of both polar (hydroxyl, nitro, carboxylic acid) and non-polar (benzene ring) groups suggests that its solubility will be highest in polar protic and aprotic solvents.

-

pH: As a carboxylic acid, its solubility in aqueous solutions will be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

General Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, 5% NaOH solution, 5% NaHCO₃ solution)

-

Small test tubes

-

Vortex mixer

-

Water bath

Procedure:

-

Add approximately 10 mg of this compound to a series of small test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex the tubes for 1 minute to facilitate dissolution.

-

Observe the tubes for the presence of undissolved solid.

-

If the solid does not dissolve at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.

-

For aqueous solutions, test the solubility in acidic (e.g., 0.1 M HCl), neutral (deionized water), and basic (e.g., 5% NaOH, 5% NaHCO₃) conditions. The evolution of gas upon addition to NaHCO₃ solution is a positive test for a carboxylic acid.

Quantitative Solubility Determination by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Prepare a calibration curve of this compound in the chosen solvent using a series of known concentrations.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then withdraw the clear supernatant.

-

Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for its experimental determination. By leveraging comparative data from structurally similar compounds and employing standardized experimental protocols, researchers can effectively characterize the solubility of this compound in various solvent systems. This information is critical for advancing its potential applications in drug development and other scientific disciplines. The provided methodologies offer a clear path for generating the necessary data to support further research and development efforts.

References

The Enigmatic Bio-Profile of 2,3-Dihydroxy-4-nitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-nitrobenzoic acid, a nitrated derivative of the naturally occurring phenolic compound 2,3-dihydroxybenzoic acid (2,3-DHBA), stands as a molecule of significant interest in the realm of pharmacology and biochemistry. While the biological activities of phenolic acids are widely recognized, the introduction of a nitro group to the aromatic ring can dramatically alter the compound's electronic properties, reactivity, and, consequently, its interaction with biological systems. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, drawing upon data from its parent compound and related nitroaromatic structures. The primary focus will be on its potential antioxidant, anti-inflammatory, and antibacterial properties.

Core Biological Activities: A Triad of Potential

The biological profile of this compound is hypothesized to be a composite of the inherent characteristics of the 2,3-dihydroxybenzoic acid scaffold and the modulating influence of the 4-nitro group.

Antioxidant Activity

Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Phenolic acids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways. The parent compound, 2,3-dihydroxybenzoic acid, has been noted for its anti-inflammatory properties. Nitrated compounds, in turn, have been shown to modulate inflammatory responses, in some cases by inhibiting key signaling molecules like nuclear factor-kappa B (NF-κB). It is plausible that this compound could influence inflammatory pathways, though direct evidence is needed.

Antibacterial Properties

The antibacterial activity of phenolic acids is well-documented, and the introduction of a nitro group can enhance this property. Nitroaromatic compounds are known to possess antimicrobial activities, often attributed to their ability to undergo metabolic reduction within bacterial cells, leading to the formation of cytotoxic reactive nitrogen species. This mechanism suggests that this compound could exhibit significant antibacterial potential.

Quantitative Data Summary

Direct quantitative data for the biological activities of this compound is limited in publicly available literature. The following tables summarize the available data for the parent compound, 2,3-dihydroxybenzoic acid, to provide a baseline for its potential efficacy.

Table 1: Antioxidant Activity of 2,3-Dihydroxybenzoic Acid

| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

|---|

| DPPH Radical Scavenging | ~5.0 | Trolox | ~8.0 |

Note: Data is extrapolated from graphical representations and comparative studies of dihydroxybenzoic acid isomers.

Table 2: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1000 |

| Escherichia coli | >1000 |

| Pseudomonas aeruginosa | >1000 |

Note: Data is for 2,4-dihydroxybenzoic acid, a closely related isomer, as specific MIC values for this compound were not found.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The introduction of a nitro group suggests potential interactions with cellular signaling pathways involved in inflammation and oxidative stress.

Proposed Anti-inflammatory Signaling Pathway

Experimental Workflow for Biological Activity Screening

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Based on the known activities of its parent compound and the influence of the nitro functional group, it is hypothesized to possess antioxidant, anti-inflammatory, and antibacterial properties. However, a significant gap exists in the literature regarding direct experimental evidence for these activities.

Future research should focus on the targeted synthesis and rigorous biological evaluation of this compound. Quantitative assessment of its antioxidant capacity, detailed investigation into its anti-inflammatory mechanisms, including its effects on key signaling pathways like NF-κB, and comprehensive screening against a panel of pathogenic bacteria are crucial next steps. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its potential application in drug development.

Antioxidant Properties of 2,3-Dihydroxybenzoic Acid: A Technical Overview and Perspective on 4-Nitro Substitution

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the antioxidant properties of 2,3-dihydroxybenzoic acid. Due to a lack of available scientific literature on the antioxidant activity of its 4-nitro derivative, 2,3-Dihydroxy-4-nitrobenzoic acid, this paper focuses on the well-documented antioxidant capacity of the parent compound. It summarizes key quantitative data from prominent antioxidant assays, provides detailed experimental protocols, and explores the underlying mechanisms of action. Furthermore, this guide offers a theoretical perspective on how the introduction of a nitro group at the 4-position could modulate the antioxidant potential of the 2,3-dihydroxybenzoic acid scaffold.

Introduction

Phenolic acids are a class of naturally occurring compounds extensively studied for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. 2,3-Dihydroxybenzoic acid (2,3-DHB), also known as pyrocatechuic acid, is a dihydroxybenzoic acid that has demonstrated significant antioxidant potential. It is a natural product found in various plants and is also a metabolite of aspirin in humans.[1][2] The antioxidant activity of phenolic compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. The presence of two adjacent hydroxyl groups, as in the catechol structure of 2,3-DHB, is a key determinant of its potent free radical scavenging capabilities.[3]

While the antioxidant properties of 2,3-DHB are documented, there is a notable absence of published data regarding the antioxidant activity of its derivative, this compound. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the antioxidant profile of 2,3-DHB and to offer a science-based theoretical discussion on the potential effects of nitration on its antioxidant efficacy.

Quantitative Antioxidant Data for 2,3-Dihydroxybenzoic Acid

The antioxidant capacity of 2,3-dihydroxybenzoic acid has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from the scientific literature.

| Assay | Test Compound | Result | Reference Compound | Reference Result | Source |

| DPPH Radical Scavenging Assay | 2,3-Dihydroxybenzoic acid | IC50 = 2.42 ± 0.08 μM | Not specified | Not specified | [4] |

| ABTS Radical Cation Scavenging Assay | 2,3-Dihydroxybenzoic acid | 86.40% inhibition (at 50 μM) | Not specified | Not specified | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | 2,3-Dihydroxybenzoic acid | 202 ± 10.6 TAU/μmol | Not specified | Not specified | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | 2,3-Dihydroxybenzoic acid | 173.79 µM Fe2+ (at 50 μM) | Not specified | Not specified | [4] |

Mechanism of Antioxidant Action

The primary mechanism by which 2,3-dihydroxybenzoic acid exerts its antioxidant effect is through hydrogen atom transfer (HAT) from its hydroxyl groups to neutralize free radicals. The catechol moiety is particularly effective in this process.

Caption: Hydrogen atom transfer mechanism of 2,3-dihydroxybenzoic acid.

Theoretical Impact of 4-Nitro Substitution

The introduction of a nitro (-NO2) group at the 4-position of the 2,3-dihydroxybenzoic acid ring is expected to significantly influence its antioxidant properties. The nitro group is a strong electron-withdrawing group, which can affect the stability of the phenoxyl radical formed after hydrogen donation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of Substituted Nitrobenzoic Acids: A Case Study Approach

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines the essential methodologies and data interpretation involved in determining the crystal structure of substituted nitrobenzoic acids. Due to the absence of publicly available crystallographic data for 2,3-dihydroxy-4-nitrobenzoic acid, this document provides a comprehensive, generalized protocol for the crystallographic analysis of a small organic molecule of this class. To illustrate the expected data, a summary of the crystallographic information for a related compound, p-nitrobenzoic acid, is presented.

Introduction

Substituted nitrobenzoic acids are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional molecular structure and intermolecular interactions in the crystalline state. X-ray crystallography is the definitive method for elucidating these structural details, providing precise information on bond lengths, bond angles, and crystal packing. This guide details the typical experimental workflow, from synthesis to structure refinement, that would be applied to determine the crystal structure of a compound like this compound.

Generalized Experimental Protocols

The determination of the crystal structure of a novel compound such as this compound involves a multi-step process.

Synthesis and Crystallization

A plausible synthetic route to this compound would involve the nitration of a dihydroxybenzoic acid precursor. The general procedure is as follows:

-

Nitration: 2,3-dihydroxybenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution at a controlled temperature, often between 0 and 10 °C, to manage the exothermic reaction.[1][2] The reaction is stirred for a specific duration until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with cold water to remove residual acids, and dried. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate) to obtain a high-purity crystalline product.

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown from the purified compound. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting the growth of single crystals.

-

X-ray Diffraction Data Collection and Structure Determination

The following steps outline the process of analyzing a single crystal using X-ray diffraction.[3][4][5][6]

-

Crystal Mounting and Screening: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head. The crystal quality is initially assessed by exposing it to an X-ray beam and observing the diffraction pattern.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors. The unit cell parameters and crystal system are determined from the positions of the diffraction spots. The intensities of the reflections are integrated and scaled.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined by least-squares methods against the experimental data to improve the atomic coordinates and thermal parameters.

Illustrative Crystallographic Data

As the crystal structure of this compound is not available, the crystallographic data for a new modification of p-nitrobenzoic acid is presented below as a representative example of the data that would be obtained from a successful crystal structure determination.[7]

| Parameter | p-Nitrobenzoic Acid (Modification II)[7] |

| Crystal Data | |

| Chemical Formula | C₇H₅NO₄ |

| Formula Weight | 167.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.403(2) |

| b (Å) | 5.153(2) |

| c (Å) | 24.692(7) |

| α (°) | 90 |

| β (°) | 96.89(2) |

| γ (°) | 90 |

| Volume (ų) | 682.9 |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | MoKα (0.71073) |

| Temperature (K) | 123 |

| Refinement | |

| R-factor (%) | 6.5 |

| Weighted R-factor (%) | 4.3 |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides the necessary theoretical and practical framework for researchers to undertake such a study. The protocols for synthesis, crystallization, and X-ray diffraction analysis are well-established. The provided example data for a related nitrobenzoic acid serves as a useful benchmark for the expected outcomes of such an investigation. The elucidation of the precise three-dimensional structure of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

An In-depth Technical Guide to 2,3-Dihydroxy-4-nitrobenzoic Acid: Unveiling a Chemical Enigma

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of detailed information regarding the discovery, history, and specific biological activities of 2,3-Dihydroxy-4-nitrobenzoic acid. This technical guide addresses this information gap by providing a theoretical framework for its synthesis based on established chemical principles, alongside a comparative analysis of its predicted properties and potential biological relevance in the context of its isomers and parent compounds.

Introduction: A Molecule of Interest in Theory

This compound is a poly-substituted aromatic carboxylic acid. Its structure, featuring two adjacent hydroxyl groups, a nitro group, and a carboxylic acid moiety, suggests a rich chemical reactivity and potential for biological interactions. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating character of the hydroxyl groups, creates a unique electronic environment on the benzene ring, making it a molecule of theoretical interest for researchers in medicinal chemistry and materials science.

Despite its intriguing structure, a thorough search of scientific databases, including PubChem and CAS (Chemical Abstracts Service), did not yield a specific entry or a significant body of research dedicated to this compound. This suggests that the compound is not widely synthesized, commercially available, or extensively studied. This guide, therefore, aims to provide a foundational understanding by extrapolating from the known chemistry of its constituent functional groups and related molecules.

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₅NO₆ |

| Molecular Weight | 199.12 g/mol |

| Appearance | Likely a crystalline solid, possibly colored due to the nitro group. |

| Solubility | Expected to have limited solubility in water due to the aromatic ring, but the presence of polar hydroxyl and carboxylic acid groups may increase aqueous solubility compared to nitrobenzoic acid. Likely soluble in polar organic solvents like ethanol, methanol, and acetone. |

| Acidity (pKa) | The carboxylic acid proton is expected to be the most acidic, with its pKa influenced by the electron-withdrawing nitro group and the hydroxyl groups. The phenolic protons will be less acidic. |

| Reactivity | The molecule possesses multiple reactive sites: the carboxylic acid can undergo esterification and amidation; the hydroxyl groups can be alkylated or acylated; the nitro group can be reduced to an amino group; and the aromatic ring is susceptible to further electrophilic or nucleophilic substitution, with the directing effects of the existing substituents playing a crucial role. |

Proposed Synthesis and Experimental Protocols

While no specific protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed starting from commercially available 2,3-dihydroxybenzoic acid. The key transformation is the regioselective nitration of the aromatic ring.

Theoretical Synthetic Pathway: Nitration of 2,3-Dihydroxybenzoic Acid

The nitration of 2,3-dihydroxybenzoic acid is expected to be a facile reaction due to the activating nature of the two hydroxyl groups. However, achieving regioselectivity for the 4-position presents a challenge. The hydroxyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The combined directing effects would favor substitution at the 4- and 6-positions.

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

This protocol is a theoretical projection and would require experimental optimization and verification.

Materials:

-

2,3-Dihydroxybenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate mixtures)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Nitration Reaction: Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent (if necessary, though direct addition to the nitrating mixture might be possible). Slowly add the dissolved starting material to the pre-cooled nitrating mixture dropwise, ensuring the temperature remains below 10°C to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product is expected to precipitate out of the aqueous solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acids, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation and Characterization: The crude product will likely be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel with an appropriate solvent gradient. Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Caption: Hypothetical workflow for the synthesis and purification.

Potential Biological Activities and Signaling Pathways: A Look at Related Compounds

While no specific biological data exists for this compound, the activities of structurally similar compounds can offer insights into its potential therapeutic applications.

-

Dihydroxybenzoic Acid Isomers: Many dihydroxybenzoic acid isomers are known for their antioxidant and anti-inflammatory properties. They can act as radical scavengers and may modulate inflammatory signaling pathways.

-

Nitrobenzoic Acid Derivatives: Nitro-containing compounds are a diverse class of molecules with a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of drugs targeting cancer cells.

Based on these precedents, it is plausible that this compound could exhibit antioxidant, anti-inflammatory, or even cytotoxic activities. Experimental validation through biological assays would be necessary to confirm these hypotheses.

Caption: Postulated biological effects and targets.

Conclusion and Future Directions

This compound remains a molecule of significant theoretical interest but is largely unexplored experimentally. The lack of a documented discovery and history underscores the vastness of chemical space and the many compounds that await synthesis and characterization. The proposed synthetic pathway provides a starting point for researchers interested in investigating this enigmatic molecule. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies would finally shed light on the true potential of this intriguing compound and its possible applications in drug development and other scientific fields.

Methodological & Application

Application Notes and Protocols for 2,3-Dihydroxy-4-nitrobenzoic Acid in MALDI Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that enables the analysis of a wide range of biomolecules, including peptides, proteins, oligonucleotides, and small molecules. The choice of the matrix is critical for a successful MALDI experiment, as it facilitates the desorption and ionization of the analyte upon laser irradiation. This document provides detailed application notes and protocols for the use of 2,3-Dihydroxy-4-nitrobenzoic acid as a matrix in MALDI mass spectrometry. While specific literature on this compound is not abundant, its structural similarity to other nitrobenzoic acid derivatives, such as 3-Hydroxy-4-nitrobenzoic acid (3H4NBA), suggests its potential as an oxidizing matrix, particularly beneficial for in-source decay (ISD) experiments to enhance peptide sequencing.[1]

Principle of MALDI-MS and the Role of the Matrix

In MALDI-MS, the analyte is co-crystallized with a large molar excess of a matrix compound.[2] The matrix absorbs the energy from a pulsed laser, leading to the desorption of both matrix and analyte molecules into the gas phase. The matrix molecules are thought to play a crucial role in the ionization of the analyte, typically through proton transfer, resulting in the formation of singly charged ions that are then accelerated into a mass analyzer. The ideal matrix should have strong absorption at the laser wavelength, be able to co-crystallize with the analyte, and promote efficient ionization.[3][4]

Potential Applications of this compound

Based on the properties of similar compounds, this compound is anticipated to be a valuable matrix for the following applications:

-

Peptide and Protein Analysis: The nitro group in the matrix can enhance its oxidizing properties, which can be advantageous for specific types of analyses.

-

In-Source Decay (ISD) Sequencing: Oxidizing matrices can promote specific fragmentation pathways (a- and x-series ions) during ISD, providing complementary sequence information to that obtained with traditional matrices like 1,5-DAN which primarily generate c- and z-series ions.[1] This can aid in distinguishing between isobaric amino acids such as leucine and isoleucine.[1]

-

Analysis of Post-Translationally Modified Peptides: The unique properties of this matrix may offer advantages in the analysis of peptides with specific post-translational modifications.

-

Small Molecule Analysis: Dihydroxybenzoic acid-based matrices are known to be effective for the analysis of small molecules.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound as a MALDI matrix. Optimization may be required depending on the specific analyte and instrument used.

Materials and Reagents

-

This compound (matrix)

-

Analyte of interest (e.g., peptide, protein, small molecule)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure water (H₂O), Trifluoroacetic acid (TFA)

-

MALDI target plate

-

Pipettes and tips

Matrix Solution Preparation

A saturated solution of the matrix is often a good starting point.

Table 1: Recommended Matrix Solution Preparation

| Component | Concentration | Solvent | Notes |

| This compound | Saturated (~10 mg/mL) | 50:50 ACN:H₂O with 0.1% TFA | A versatile solvent system for peptides and proteins. Prepare fresh daily for best results. |

| This compound | ~10 mg/mL | 70:30 ACN:H₂O with 0.1% TFA | Higher organic content can aid in dissolving more hydrophobic analytes. |

| This compound | ~10 mg/mL | Acetone or Chloroform | Suitable for non-polar small molecules.[2] |

Procedure:

-

Weigh out the desired amount of this compound.

-

Add the appropriate solvent to the matrix.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution.

-

If preparing a saturated solution, centrifuge briefly to pellet any undissolved solid and use the supernatant.

Analyte Solution Preparation

The optimal analyte concentration will vary depending on the sample.

Table 2: Recommended Analyte Concentrations

| Analyte Type | Concentration Range | Solvent |

| Peptides | 1 - 10 pmol/µL | 0.1% TFA in H₂O or a low percentage of ACN |

| Proteins | 5 - 20 pmol/µL | 0.1% TFA in H₂O or a low percentage of ACN |

| Small Molecules | 1 - 100 µM | Compatible with the chosen matrix solvent |

Sample-Matrix Co-crystallization

The goal is to obtain a homogenous layer of fine crystals containing the analyte.

This is the most common and straightforward method.[5]

-

Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (analyte:matrix) volume ratio in a microcentrifuge tube.

-

Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry at room temperature.

This method can sometimes yield better results for certain samples.[5]

-

Deposit 0.5 µL of the matrix solution onto the MALDI target and let it dry completely.

-

Apply 0.5 µL of the analyte solution on top of the dried matrix spot and allow it to dry.

-

Finally, apply another 0.5 µL of the matrix solution on top of the dried analyte spot and let it dry.

Data Presentation

The following table provides a hypothetical summary of expected performance for different analyte classes.

Table 3: Expected Performance of this compound Matrix

| Analyte Class | Expected Mass Range (Da) | Typical Ion Species | Potential Advantages |

| Peptides | 500 - 4000 | [M+H]⁺ | Enhanced sequence coverage with ISD. |

| Proteins | 4000 - 30000 | [M+H]⁺, [M+2H]²⁺ | Potentially softer ionization for intact proteins. |

| Small Molecules | 100 - 1000 | [M+H]⁺, [M+Na]⁺ | Good sensitivity for polar and non-polar compounds. |

Visualizations

Caption: General experimental workflow for MALDI-TOF mass spectrometry.

Caption: Hypothetical signaling pathway analysis using MALDI-MS.

Conclusion

This compound holds promise as a novel matrix for MALDI mass spectrometry, particularly for applications requiring detailed peptide sequencing through in-source decay. Its oxidizing nature may provide unique advantages for the analysis of specific classes of molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this matrix. Further systematic studies are warranted to fully characterize its performance and expand its applications in proteomics, metabolomics, and drug development.

References

- 1. 3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Labs [pe-iitb.vlabs.ac.in]

Application Notes and Protocols for 2,3-Dihydroxy-4-nitrobenzoic Acid as a Matrix for Peptide Analysis in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the analysis of a wide array of biomolecules, including peptides. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of analyte molecules. While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly employed for peptide analysis, there is ongoing research into novel matrices with improved performance characteristics.[1][2]

This document provides detailed application notes and protocols for the use of 2,3-Dihydroxy-4-nitrobenzoic acid as a matrix for peptide analysis. It is important to note that while its isomer, 2,5-dihydroxybenzoic acid (DHB), is a widely used matrix, specific data on the 2,3-dihydroxy isomer is less common.[3] Furthermore, the related compound 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) has shown utility as an oxidizing matrix for in-source decay (ISD) applications, enhancing peptide sequence coverage.[2][4] The information presented herein is a synthesis of available data on dihydroxybenzoic acid isomers and related nitrobenzoic acid derivatives to provide a comprehensive guide for researchers.

Advantages and Potential Applications

Based on studies of dihydroxybenzoic acid isomers and related nitro-substituted compounds, this compound may offer the following advantages:

-

Alternative to Common Matrices : For peptides where common matrices like CHCA and DHB yield suboptimal results, this compound can serve as a valuable alternative.

-

Potential for In-Source Decay (ISD) : The presence of a nitro group, as seen in the related 3-Hydroxy-4-nitrobenzoic acid, suggests potential as an oxidizing matrix for ISD experiments, which can provide valuable peptide sequencing information.[4]

-

Favorable Crystallization Properties : Different isomers of dihydroxybenzoic acid exhibit varied crystallization behaviors, which can influence the quality and reproducibility of MALDI spectra.[5]

Data Presentation

Comparison of Dihydroxybenzoic Acid (DHB) Isomers as MALDI Matrices

The performance of different DHB isomers can vary depending on the analyte. The following table summarizes qualitative performance observations from a comparative study of DHB isomers for the analysis of various biomolecules.

| Isomer | Relative Performance for Peptides | Notes |

| 2,3-Dihydroxybenzoic acid | Useful | Performance can be analyte-dependent.[3] |

| 2,4-Dihydroxybenzoic acid | Lower quality positive ion spectra compared to 2,3-, 2,5-, and 2,6-DHB.[5] | Decreasing acidity correlates with lower quality positive ion lipid spectra.[5] |

| 2,5-Dihydroxybenzoic acid | Widely Used & Versatile | Considered the most versatile DHB isomer.[5] |

| 2,6-Dihydroxybenzoic acid | Useful | Marked acidity, does not provide a signal in negative ion mode.[5] |

| 3,4-Dihydroxybenzoic acid | Very weak positive ion signals. | |

| 3,5-Dihydroxybenzoic acid | Very weak positive ion signals. | Suitable for negative ion mode.[5] |

Performance of 3-Hydroxy-4-nitrobenzoic Acid (3H4NBA) for In-Source Decay (ISD) of Peptides

The related matrix, 3H4NBA, has been specifically evaluated for its effectiveness in promoting in-source decay for peptide sequencing.

| Performance Metric | Observation with 3H4NBA | Comparison with other Matrices |

| Fragment Ion Types | Generates numerous a- and d-series ions.[4] | 1,5-DAN, a common ISD matrix, primarily generates c- and z-series ions.[4] |

| Sensitivity | Sensitivity of a-series ions was slightly lower than that of c-series ions using 1,5-DAN.[4] | Higher sensitivity for a-series ions compared to other oxidizing matrices like 5-nitrosalicylic acid.[4] |

| Sequence Coverage | Confirmed to be a useful oxidizing matrix for ISD, leading to higher sequence coverage of peptides.[4] | The detection of a-series ions is not hindered by the presence of proline residues.[4] |

| Analyte Identification | d-series ions allow for the differentiation of leucine and isoleucine residues.[4] | Distinguishing between leucine and isoleucine can be challenging with matrices that produce c- and z-series ions.[4] |

Experimental Protocols

The following protocols are based on standard MALDI-TOF MS procedures and have been adapted with considerations for the use of a dihydroxy-nitrobenzoic acid matrix.

Materials and Reagents

-

This compound

-

Peptide standard(s) or analyte of interest

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water

-

MALDI target plate

-

Micropipettes and tips

Protocol 1: Matrix Solution Preparation

-

Prepare a saturated solution of this compound in a suitable solvent mixture. A common solvent system for peptide analysis is ACN/Water (e.g., 50:50 or 70:30, v/v) with 0.1% TFA.

-

To prepare the solvent, mix the desired ratio of ACN and water, then add TFA to a final concentration of 0.1%.

-

Add the this compound powder to the solvent in a microcentrifuge tube.

-

Vortex the tube vigorously for 1-2 minutes to ensure maximum dissolution.

-

Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved matrix.

-

Carefully pipette the supernatant for use as the matrix solution. It is recommended to prepare the matrix solution fresh daily for optimal performance.

Protocol 2: Sample Preparation (Dried-Droplet Method)

-

Analyte Solution : Prepare the peptide sample in a solvent compatible with the matrix solution, typically 0.1% TFA in water or a low concentration of ACN in water. The optimal peptide concentration is typically in the low femtomole to low picomole per microliter range.

-

Co-crystallization : Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte solution with 1 µL of matrix solution) in a separate tube.

-

Spotting : Pipette 0.5 - 1 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

-

Drying : Allow the droplet to air dry at room temperature. This will result in the formation of crystals containing both the matrix and the analyte.

-

Analysis : Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Protocol 3: Two-Layer Method for Improved Sensitivity and Salt Tolerance

This method can be particularly useful for samples containing impurities.

-

First Layer (Matrix) : Spot 0.5 µL of the matrix solution onto the MALDI target and allow it to dry completely. This creates a seed layer of matrix crystals.

-

Second Layer (Analyte and Matrix) : Mix the analyte and matrix solutions as described in the dried-droplet method (1:1 ratio). Spot 0.5 - 1 µL of this mixture on top of the dried first layer.

-

Drying and Analysis : Allow the second layer to dry completely before inserting the target plate into the mass spectrometer.

Visualizations

Experimental Workflow for Peptide Analysis using this compound

Caption: Dried-droplet method workflow for MALDI-TOF MS peptide analysis.

Logical Relationship for In-Source Decay (ISD) Analysis

Caption: Role of an oxidizing matrix in promoting in-source decay for peptide sequencing.

Conclusion

This compound represents a potentially valuable, though less-studied, matrix for the MALDI-TOF MS analysis of peptides. Its utility may lie in applications where common matrices are insufficient or for specialized techniques such as in-source decay, where the nitro functional group could play a key role. The protocols and data presented here, drawn from studies on isomeric and related compounds, provide a solid foundation for researchers to explore the use of this matrix in their own work. As with any MALDI-MS method, optimization of matrix preparation, spotting techniques, and instrument parameters will be crucial for achieving the best results.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 3. rknochenmuss.ch [rknochenmuss.ch]

- 4. 3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental protocol for 2,3-Dihydroxy-4-nitrobenzoic acid synthesis

Application Note: Synthesis of 2,3-Dihydroxy-4-nitrobenzoic Acid

Introduction

This compound is a nitrated derivative of 2,3-dihydroxybenzoic acid, a naturally occurring phenolic acid. The introduction of a nitro group to the aromatic ring can significantly alter the compound's chemical and biological properties, making it a valuable intermediate for the synthesis of various pharmaceuticals and functional materials. This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of 2,3-dihydroxybenzoic acid. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Experimental Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,3-dihydroxybenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of byproducts. The final product is isolated by precipitation in ice-cold water followed by filtration and purification.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 2,3-Dihydroxybenzoic acid | Reagent | Sigma-Aldrich |

| Concentrated Sulfuric Acid (98%) | ACS Grade | Fisher Scientific |

| Concentrated Nitric Acid (70%) | ACS Grade | VWR |

| Deionized Water | N/A | In-house |

| Crushed Ice | N/A | In-house |

| Methanol | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum pump

-

Beakers and Erlenmeyer flasks

-

Glass funnel

-

pH paper

-

Rotary evaporator

Experimental Protocol

1. Preparation of the Nitrating Mixture:

-

In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to below 10 °C.

-

Slowly add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring.

-

Keep the nitrating mixture in the ice bath until use.

2. Nitration of 2,3-Dihydroxybenzoic Acid:

-

In a 250 mL round-bottom flask, dissolve 5.0 g of 2,3-dihydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

-

Cool the solution in an ice bath to between 0 and 5 °C.

-

Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2,3-dihydroxybenzoic acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

3. Isolation and Purification of the Product:

-

Slowly pour the reaction mixture onto 200 g of crushed ice in a 600 mL beaker with vigorous stirring.

-

A yellow precipitate of this compound will form.

-

Allow the ice to melt completely, then filter the crude product using a Büchner funnel under vacuum.

-

Wash the solid with two 50 mL portions of ice-cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot methanol or an ethanol-water mixture to obtain the purified product.

-

Dry the purified product in a vacuum oven at 50 °C overnight.

4. Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Moles of 2,3-Dihydroxybenzoic Acid | 0.0324 mol |

| Moles of Nitric Acid | ~0.224 mol |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2 hours |

| Theoretical Yield | 6.46 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Yellow crystalline solid |

| Melting Point | (To be determined) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.0-13.0 (br s, 2H, -OH), 8.1-8.3 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H) |